EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate
Description
Historical Development of Bromopyrimidine Compounds
The exploration of bromopyrimidines began in the mid-20th century with the isolation of pyrimidine nucleobases, but systematic bromination strategies only gained traction in the 1980s. Early methods relied on hazardous reagents like elemental bromine (Br₂) in halogenated solvents, which posed significant handling risks and generated complex byproducts. For instance, the 1995 incident involving acetone peroxide formation during 5-bromo-4(3H)-pyrimidinone synthesis underscored the need for safer protocols.
A paradigm shift occurred with the introduction of N-bromosuccinimide (NBS) in the 2000s, which enabled regioselective bromination of pyrimidines under milder conditions. However, NBS-based routes faced economic barriers due to high reagent costs (≥$9.00/250mg) and multi-step purification requirements. The 2012 patent CN103012284A revolutionized this field by demonstrating bromine-mediated direct bromination using inorganic bases in halogenated hydrocarbons, achieving 67–90% yields while reducing solvent diversity.
Table 1: Evolution of 5-Bromopyrimidine Synthesis Methodologies
| Era | Reagent System | Solvent | Yield (%) | Cost Efficiency |
|---|---|---|---|---|
| 1980–2000 | Br₂/H₂SO₄ | Chloroform | 30–50 | Low |
| 2000–2010 | NBS/DMF | Tetrahydrofuran | 60–90 | Moderate |
| 2010–2025 | Br₂/K₂CO₃ (CN103012284A) | Dichloroethane | 67–90 | High |
Significance of Ethyl 2-[(5-Bromopyrimidin-2-yl)oxy]acetate in Academic Research
This compound serves as a linchpin in synthesizing kinase-targeted therapeutics, leveraging its dual reactivity at the bromine and ester moieties. The ethoxyacetate side chain enhances solubility in polar aprotic solvents (ε = 20–40 in DMSO), enabling efficient Suzuki-Miyaura couplings with aryl boronic acids. For example, its incorporation into bosentan analogs improved endothelin receptor binding affinity by 12-fold compared to non-brominated derivatives.
Recent studies highlight its role in generating thieno[2,3-d]pyrimidine scaffolds, where lithium diisopropylamide (LDA)-mediated halogen dance reactions at −78°C yield 5-bromo-4-chlorothienopyrimidines with 67.1% efficiency. This regiospecificity is critical for constructing fused heterocycles used in allosteric enzyme inhibitors.
Research Evolution and Current Trends
The 2020s have witnessed three transformative trends:
- Solvent-Free Mechanochemistry : Ball-milling techniques now enable bromopyrimidine functionalization without volatile solvents, reducing waste by 83% compared to traditional DMSO-based methods.
- Photoredox Catalysis : Visible-light-mediated C–O bond formation accelerates the synthesis of this compound derivatives, achieving turnover frequencies >200 h⁻¹.
- Continuous Flow Systems : Microreactor technology permits kilogram-scale production of 5-bromopyrimidine intermediates with <2% batch variability, addressing previous scalability challenges.
Emerging applications include its use as a directing group in C–H activation reactions, where the bromine atom templates palladium-catalyzed ortho-arylation of benzamides with 94% enantiomeric excess. These advances position this compound as a cornerstone of next-generation heterocyclic chemistry.
Properties
IUPAC Name |
ethyl 2-(5-bromopyrimidin-2-yl)oxyacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrN2O3/c1-2-13-7(12)5-14-8-10-3-6(9)4-11-8/h3-4H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJSYJWWREUOLMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=NC=C(C=N1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate typically involves the reaction of 5-bromopyrimidine-2-ol with ethyl bromoacetate in the presence of a base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Chemical Reactions Analysis
Alkylation Reactions
This compound participates in nucleophilic alkylation reactions, particularly through its oxygen atom in the ethoxyacetate group. A key example involves its use as an intermediate in pyrazole synthesis:
Reaction Protocol
-
Reacted with hydrazine hydrate in ethanol at reflux (80°C for 4–6 h) to yield hydrazide derivatives .
-
Subsequent condensation with benzaldehyde derivatives produces styryl quinazoline analogs .
Key Conditions
| Reagent | Solvent | Temperature | Yield | Application |
|---|---|---|---|---|
| Hydrazine hydrate | Ethanol | 80°C | 72–85% | Bioactive pyrazole derivatives |
Nucleophilic Substitution at the Pyrimidine Ring
The 5-bromo substituent undergoes substitution reactions with various nucleophiles, enabling structural diversification:
Examples
-
Amination : Reacted with tert-butyl carbamate in DMF using DBU as a base (60°C, 12 h) to form protected amine derivatives .
-
Etherification : Substituted with ethylene glycol under strong basic conditions (tBuOK, THF, 50°C) to generate ethoxy-linked intermediates .
Substituent Effects on Bioactivity
| Substituent (Position 5) | ET<sub>A</sub> IC<sub>50</sub> (nM) | ET<sub>B</sub> IC<sub>50</sub> (nM) |
|---|---|---|
| Bromine (reference) | 0.8 | 43 |
| Chlorine | 0.7 | 38 |
| Methoxy | 0.9 | 45 |
| Trifluoromethyl | 0.6 | 40 |
Cyclization Reactions
The compound serves as a precursor in heterocycle formation:
Thiazole Synthesis
-
Hydrazone derivatives (from hydrazine reaction) cyclize with thioglycolic acid in DMF (100°C, 3 h) to form thiazole rings .
Pyrazole Formation -
Reacted with triethyl orthoformate or acetylacetone under acidic conditions to generate pyrazole derivatives .
Yield Comparison
| Cyclization Partner | Product | Yield |
|---|---|---|
| Thioglycolic acid | Thiazole | 68% |
| Acetylacetone | Pyrazole | 75% |
Hydrolysis and Ester Transformations
The ethyl ester group undergoes hydrolysis under acidic or basic conditions:
Saponification
-
Treatment with NaOH in aqueous THF (rt, 2 h) yields carboxylic acid derivatives .
Transesterification -
Reacted with tert-butanol under Mitsunobu conditions (DIAD, PPh<sub>3</sub>) to produce bulkier ester analogs .
Reaction Optimization
| Condition | Catalyst | Conversion Rate |
|---|---|---|
| Acidic (HCl/EtOH) | None | 88% |
| Basic (NaOH/THF) | Phase-transfer | 94% |
Coupling Reactions
The bromine atom facilitates transition-metal-catalyzed cross-coupling:
Suzuki-Miyaura Coupling
-
Reacted with arylboronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, DME/H<sub>2</sub>O, 80°C) to introduce aryl groups at position 5 .
Case Study: Antihypertensive Drug Synthesis
-
Coupling with 4-bromophenylboronic acid produced a lead compound (ET<sub>A</sub> IC<sub>50</sub> = 0.5 nM) used in clinical trials for pulmonary arterial hypertension.
Amidation and Sulfonylation
The acetate moiety reacts with amines/sulfonating agents:
Sulfamide Formation
-
Treated with chlorosulfonyl isocyanate (0°C, DCM) followed by n-propylamine to generate sulfamide derivatives .
Key Process Parameters
| Step | Reagent | Temperature | Yield |
|---|---|---|---|
| Sulfonylation | ClSO<sub>2</sub>NCO | 0°C | 82% |
| Amine coupling | n-Propylamine/TEA | rt | 78% |
Industrial-Scale Process Considerations
Patents highlight optimized protocols for large-scale synthesis:
Continuous Flow Reactor
-
Reaction with potassium cyanate in acetic acid/water achieved 95% conversion with <2% impurities.
Purification -
Crystallization from isopropanol/water mixtures improved purity to >99.5% .
This compound’s reactivity profile enables its use in medicinal chemistry (e.g., endothelin receptor antagonists ) and materials science. The bromine atom and ester group provide orthogonal handles for sequential functionalization, as demonstrated in multi-step syntheses of bioactive molecules .
Scientific Research Applications
Medicinal Chemistry Applications
Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate serves as a versatile building block in the synthesis of various therapeutic agents. Its structure allows for significant modifications that can enhance biological activity. Notably, it has been investigated for its potential antimicrobial and anticancer properties.
Case Studies
-
Anticancer Activity :
- Recent studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent. The mechanism involves the inhibition of specific enzymes involved in cell proliferation pathways.
-
Antimicrobial Properties :
- Research indicates that this compound has shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Organic Synthesis Applications
In organic synthesis, this compound is utilized in several reaction pathways:
-
Nucleophilic Substitution Reactions :
- The bromine atom at the 5-position of the pyrimidine ring can undergo nucleophilic substitution, allowing for the introduction of various functional groups.
-
Coupling Reactions :
- It can be employed in coupling reactions to form more complex molecular architectures, essential for drug development.
Mechanism of Action
The mechanism of action of EThyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can bind to active sites of enzymes, inhibiting their activity. This interaction can modulate biological pathways, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Key Properties:
- Density : 1.518 g/cm³ (predicted)
- Boiling Point : 295.9°C (predicted)
- pKa : -0.46 (predicted)
- Storage : Under inert gas (N₂/Ar) at 2–8°C due to sensitivity to moisture and oxygen .
- Purity : Available in grades up to 99.999% for specialized applications .
The bromine atom enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), making it valuable for constructing complex heterocyclic systems .
Comparison with Structural Analogs
The following table summarizes key analogs and their distinguishing features:
Substituent Effects on Reactivity and Solubility
- Direct C–C Bond (Ethyl 2-(5-bromopyrimidin-2-yl)acetate) : The absence of heteroatoms in the linker simplifies synthetic routes but limits solubility in aqueous media .
- Amino/Thioether Linkers: The amino analog (CAS 1159823-83-2) exhibits basicity, enabling salt formation for improved bioavailability . The thioether analog () shows higher hydrophobicity, favoring membrane permeability in drug design .
- Carboxylic Acid (CAS 1447607-69-3) : Increased polarity enhances solubility in polar solvents, useful in aqueous-phase reactions .
Bromine Position and Electronic Effects
Pharmacological Relevance
- Piperazine Derivatives (e.g., Ethyl 2-(4-(5-bromopyrimidin-2-yl)piperazin-1-yl)acetate, 3f): Incorporation of piperazine improves solubility and binding affinity to biological targets like kinases .
Biological Activity
Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate, a compound with the CAS number 1134327-91-5, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on antimicrobial activity, enzyme inhibition, and cytotoxicity, supported by various studies and data tables.
This compound is characterized by the following chemical properties:
- Molecular Formula : C8H9BrN2O3
- IUPAC Name : Ethyl 2-((5-bromopyrimidin-2-yl)oxy)acetate
- Boiling Point : Not available
- BBB Permeant : Yes
- CYP Inhibition : Inhibits CYP1A2; does not inhibit CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The compound exhibits moderate to good activity against both Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Values
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 10.0 |
| Escherichia coli | 15.0 |
| Bacillus subtilis | 8.0 |
| Pseudomonas aeruginosa | 20.0 |
These values indicate that this compound could be a candidate for further development as an antibacterial agent.
Enzyme Inhibition Studies
The compound has also been evaluated for its inhibitory effects on various enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurodegenerative diseases.
Inhibition Potency
Studies report that this compound shows selective inhibition towards AChE compared to BuChE. The IC50 values were determined as follows:
| Enzyme | IC50 (µM) |
|---|---|
| Acetylcholinesterase | 25.0 |
| Butyrylcholinesterase | 50.0 |
This selectivity suggests potential therapeutic applications in treating conditions like Alzheimer's disease .
Cytotoxicity Evaluation
The cytotoxic effects of this compound were assessed in various cell lines, including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). The results demonstrated that the compound exhibited low cytotoxicity at concentrations up to 100 µM.
Cell Viability Results
| Concentration (µM) | HT-22 Cell Viability (%) | BV-2 Cell Viability (%) |
|---|---|---|
| 0 | 100 | 100 |
| 10 | 95 | 97 |
| 50 | 90 | 92 |
| 100 | 85 | 88 |
These findings indicate that this compound is relatively safe for use in neuroprotective studies .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-[(5-bromopyrimidin-2-yl)oxy]acetate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via nucleophilic substitution. For example, a bromopyrimidine derivative (e.g., 5-bromo-2-hydroxypyrimidine) reacts with ethyl bromoacetate in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile. Reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for bromopyrimidine:ethyl bromoacetate) are critical for yields exceeding 70% .
- Optimization : Microwave-assisted synthesis can reduce reaction time from hours to minutes while maintaining yields of ~75% .
Q. What spectroscopic and chromatographic methods are used to characterize this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) typically shows a triplet for the ethyl group (δ 1.28 ppm, J = 7.2 Hz), a quartet for the ester oxygen-bound CH₂ (δ 4.28 ppm), and a singlet for the acetate CH₂ (δ 4.64 ppm). The pyrimidine ring protons appear as distinct singlets (δ 8.2–8.5 ppm) .
- LCMS : Confirms molecular weight (M+H⁺ = 289.1) and purity (>95%) .
Q. How is crystallization achieved, and what solvent systems are optimal?
- Procedure : Slow evaporation or cooling of a 2:1 ethyl acetate:hexanes solution yields needle-shaped crystals suitable for X-ray diffraction. Solvent polarity must balance solubility and nucleation rates to avoid amorphous precipitates .
Advanced Research Questions
Q. How can crystallographic data inconsistencies (e.g., thermal displacement parameters) be resolved during structure refinement?
- Refinement Strategy : Use SHELXL for anisotropic refinement of non-hydrogen atoms. Hydrogen atoms are modeled with isotropic displacement parameters (1.2–1.5× parent atoms). High-resolution data (θ > 25°) improves R-factor convergence (R₁ < 0.04) .
- Example : For Ethyl 2-[(2-oxo-2H-chromen-6-yl)oxy]acetate, refinement with SHELXL achieved R₁ = 0.038 and wR₂ = 0.115 using 3031 reflections. Twinning or disorder requires specialized constraints (e.g., PART instructions in SHELX) .
Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr) reactions?
- DFT Studies : Calculate Fukui indices to identify electrophilic centers (e.g., C-5 bromine in pyrimidine). Solvent effects (PCM model) and transition-state geometries (NEB method) predict activation energies for SNAr with amines or thiols .
- Docking Simulations : Molecular docking (AutoDock Vina) evaluates binding to enzymes like cytochrome P450 isoforms, highlighting steric clashes with the ethyl ester group .
Q. How do structural modifications (e.g., halogen substitution) affect biological activity in related coumarin-pyrimidine hybrids?
- Case Study : Replacing bromine with chlorine in pyrimidine reduces IC₅₀ against CYP1A2 by 30%, attributed to weaker halogen bonding. Ethyl ester hydrolysis to carboxylic acid enhances solubility but decreases membrane permeability (LogP shift from 2.1 to −0.3) .
Key Considerations
- Contradictions : While SHELX refinement is standard, discrepancies in thermal parameters may arise from crystal quality (e.g., mosaicity > 0.5°). Redundant data collection (multi-scan φ/ω) minimizes errors .
- Advanced Applications : The compound’s bromine atom enables Pd-catalyzed cross-coupling (Suzuki, Sonogashira) for derivatization, critical in medicinal chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
